molecular formula C17H20Cl2N2O B1452486 1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride CAS No. 1281193-55-2

1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride

Cat. No.: B1452486
CAS No.: 1281193-55-2
M. Wt: 339.3 g/mol
InChI Key: BNISSLWFHUTPFC-UHFFFAOYSA-N
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Description

1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride is a useful research compound. Its molecular formula is C17H20Cl2N2O and its molecular weight is 339.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-{3-[(4-Chlorophenyl)methoxy]phenyl}piperazine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes and proteins, including monoamine oxidase and serotonin receptors. The compound acts as a ligand, binding to these receptors and influencing their activity. This interaction can lead to alterations in neurotransmitter levels, affecting mood and behavior. Additionally, this compound has been shown to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by modulating the activity of serotonin receptors. This modulation can lead to changes in gene expression, particularly genes involved in neurotransmitter synthesis and release. Furthermore, the compound affects cellular metabolism by altering the activity of enzymes involved in the metabolic pathways of neurotransmitters. In non-neuronal cells, this compound has been observed to impact cell proliferation and apoptosis, indicating its potential role in cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, acting as an agonist or antagonist depending on the receptor type. This binding alters the receptor conformation, leading to changes in downstream signaling pathways. The compound also inhibits monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters, enhancing their physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure typically results in acute changes in neurotransmitter levels and receptor activity, while long-term exposure can lead to more sustained alterations in gene expression and cellular metabolism. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and side effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound primarily affects neurotransmitter levels and receptor activity, leading to changes in behavior and mood. Higher doses, however, can result in toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications. Additionally, threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical and physiological outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, influencing the breakdown and synthesis of neurotransmitters. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of neurotransmitter synthesis and degradation, impacting overall neurotransmitter homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as the serotonin transporter, facilitating its uptake into neuronal cells. Once inside the cell, the compound can bind to intracellular proteins and receptors, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the synaptic vesicles of neuronal cells. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target receptors and enzymes. Post-translational modifications, such as phosphorylation, can also affect its localization by altering its binding affinity to specific cellular compartments. Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

1-[3-[(4-chlorophenyl)methoxy]phenyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O.ClH/c18-15-6-4-14(5-7-15)13-21-17-3-1-2-16(12-17)20-10-8-19-9-11-20;/h1-7,12,19H,8-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNISSLWFHUTPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.